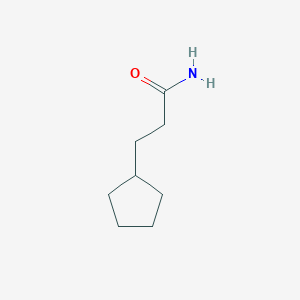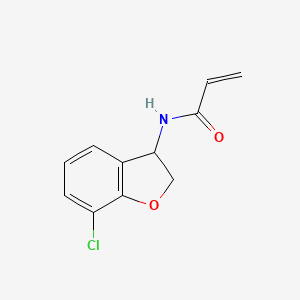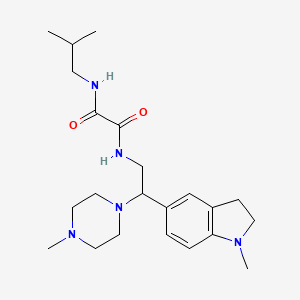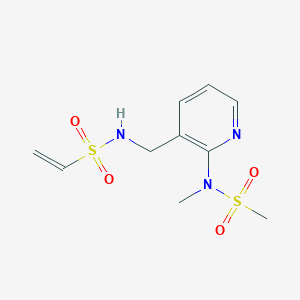
3-Cyclopentylpropionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentylpropionamide is a chemical compound with the CAS Number: 935-10-4 and a Molecular Weight of 141.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 Carbon atoms, 15 Hydrogen atoms, and 1 Nitrogen atom . The exact structure would require more detailed analysis or experimental data.Physical and Chemical Properties Analysis
This compound has a molecular weight of 141.21 . Its physical and chemical properties, such as color, density, hardness, and melting and boiling points, would require more detailed analysis or experimental data .Aplicaciones Científicas De Investigación
1. Polymerization and Application in Pharmaceuticals
3-Chloropropionyl chloride, a building block with similarities to 3-Cyclopentylpropionamide, has diverse applications in adhesives, pharmaceuticals, herbicides, and fungicides. Its production involves safety challenges and excessive use of chlorinating reagents. A study by Movsisyan et al. (2018) developed a continuous flow method for producing 3-chloropropionyl chloride, offering a safer, efficient alternative. This method is potentially applicable to similar compounds like this compound.
2. Inhibitory Effects on Viral Replication
A study by Xu et al. (2016) identified compounds that inhibit Zika virus infection and suppress infection-induced caspase-3 activity. The research highlighted the potential of certain chemical structures, possibly including this compound derivatives, to act as antiviral agents.
3. Biochemical Pharmacology
Köhler et al. (1985) studied raclopride, a substituted benzamide drug, for its high affinity for dopamine D-2 receptors in the rat brain. The structure and functional properties of raclopride, possibly related to this compound, underscore its significance in biochemical pharmacology research (Köhler et al., 1985).
4. Drug Discovery and Development
In the context of drug discovery, Qamar et al. (2020) investigated the structural basis of SARS-CoV-2 3CLpro and potential anti-COVID-19 drug discovery from medicinal plants. Their findings emphasize the importance of specific chemical structures, potentially including this compound, in developing treatments for infectious diseases.
Propiedades
IUPAC Name |
3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMJJWOCROUNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2703421.png)

![Tert-butyl 6-phenyl-6-[(prop-2-enoylamino)methyl]-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2703423.png)
![5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline](/img/structure/B2703424.png)
![Prop-2-en-1-yl 6-[(carbamoylmethyl)sulfanyl]-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2703426.png)

![2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2703428.png)


![5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2703432.png)
![4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2703434.png)
![4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2703439.png)
![4-[2-(Methylsulfanyl)pyridine-3-carbonyl]morpholine](/img/structure/B2703440.png)
